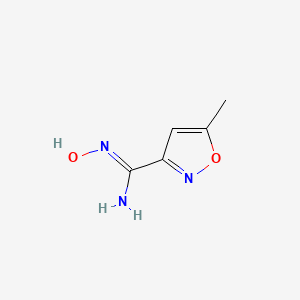

N'-Hydroxy-5-methylisoxazole-3-carboximidamide

CAS No.: 90585-88-9

Cat. No.: VC3426636

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90585-88-9 |

|---|---|

| Molecular Formula | C5H7N3O2 |

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide |

| Standard InChI | InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(6)7-9/h2,9H,1H3,(H2,6,7) |

| Standard InChI Key | OTWRKYFOQTWFFH-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=CC(=NO1)/C(=N/O)/N |

| SMILES | CC1=CC(=NO1)C(=NO)N |

| Canonical SMILES | CC1=CC(=NO1)C(=NO)N |

Introduction

Chemical Structure and Properties

Molecular Composition

N'-Hydroxy-5-methylisoxazole-3-carboximidamide possesses a well-defined molecular structure that determines its chemical behavior and potential applications. The compound is formally identified through various systems of nomenclature and identifiers that facilitate its tracking in chemical databases and literature.

Table 1: Basic Molecular Information

| Parameter | Value |

|---|---|

| CAS Number | 90585-88-9 |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide |

| Alternative Names | 3-Isoxazolecarboximidamide,N-hydroxy-5-methyl-; 5-METHYLISOXAZOLE-3-CARBOXAMIDE OXIME; (E)-N-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide |

The molecular structure centers around an isoxazole ring, which is a five-membered heterocyclic structure containing adjacent oxygen and nitrogen atoms. This core structure is substituted with a methyl group at the 5-position, contributing to the compound's lipophilicity. The carboximidamide group at the 3-position, modified with a hydroxyl substituent, creates the potential for hydrogen bonding interactions that may be significant for biological activities .

Physical Properties

The physical properties of N'-Hydroxy-5-methylisoxazole-3-carboximidamide influence its handling characteristics, storage requirements, and potential applications in research settings. Many of these properties have been determined through predictive models rather than direct experimental measurement, owing to the compound's specialized nature.

Table 2: Physical Properties

| Property | Value | Determination Method |

|---|---|---|

| Physical State | Solid | Standard conditions |

| Boiling Point | 304.9 ± 44.0 °C | Predicted |

| Density | 1.51 ± 0.1 g/cm³ | Predicted |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

The relatively high predicted boiling point suggests strong intermolecular forces, likely including hydrogen bonding due to the hydroxyl and amidine functional groups present in the structure. The density value, while predicted rather than experimentally determined, is consistent with many organic compounds containing multiple heteroatoms .

Chemical Properties

The chemical properties of N'-Hydroxy-5-methylisoxazole-3-carboximidamide derive from its functional groups and their electronic interactions. These properties determine its reactivity patterns and stability under various conditions.

The predicted pKa value of 13.22 ± 0.50 indicates that the compound is weakly acidic, likely due to the hydroxy group on the carboximidamide moiety. This property influences its behavior in solution and potential interactions with biological targets .

The isoxazole ring contributes aromatic character to the molecule, while the hydroxy and amidine groups provide sites for hydrogen bonding (both as donors and acceptors). These features are particularly relevant for molecular recognition in biological systems and for potential coordination with metal ions.

The carboximidamide group may exhibit nucleophilic properties, making it potentially reactive toward electrophilic reagents. This reactivity could be harnessed in chemical modifications to create derivatives with altered properties or functions.

Synthesis and Reactions

Synthetic Pathways

Isoxazole ring formation typically involves cycloaddition reactions between alkynes and nitrile oxides, or through condensation reactions between hydroxylamine derivatives and β-dicarbonyl compounds. The specific substitution pattern in N'-Hydroxy-5-methylisoxazole-3-carboximidamide would require careful control of reaction conditions and appropriate functional group manipulations.

The carboximidamide functionality might be introduced through modification of a carboxylic acid or nitrile precursor at the 3-position of an appropriately substituted isoxazole intermediate. The hydroxyl modification would likely require an additional synthetic step, potentially involving controlled oxidation or nucleophilic substitution reactions.

Optimization of these synthetic approaches would involve consideration of reaction conditions such as temperature, solvent choice, and catalyst systems to maximize yield and minimize side reactions. The development of efficient synthetic methods represents an area for potential future research to facilitate broader investigation of this compound's properties and applications.

Key Chemical Reactions

The reactivity of N'-Hydroxy-5-methylisoxazole-3-carboximidamide is characterized by the functional groups present in its structure. Based on similar compounds in the isoxazole family, several reaction types can be anticipated:

-

Nucleophilic substitution reactions, particularly involving the carboximidamide group, which may act as a nucleophile toward appropriate electrophilic substrates.

-

Hydrogen transfer reactions involving the hydroxyl group, which could participate in redox processes or radical-mediated transformations.

-

Coordination chemistry, where the nitrogen and oxygen atoms may serve as ligand sites for metal ions, potentially forming complexes with interesting structural or catalytic properties.

-

Cycloaddition reactions, where the isoxazole ring might participate as a dienophile in Diels-Alder type reactions under appropriate conditions.

The controlled manipulation of these reaction pathways could lead to the development of derivatives with modified properties or enhanced activities for specific applications.

Biological Activity

Research Applications

| Parameter | Classification |

|---|---|

| Hazard Codes | Xi (Irritant) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation) |

| H319 (Causes serious eye irritation) | |

| H335 (May cause respiratory irritation) |

The classification as an irritant indicates that contact with the skin, eyes, or respiratory system may cause inflammatory responses. This classification informs the precautions necessary when working with the compound .

| Precautionary Statement Code | Recommendation |

|---|---|

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| P332+P313 | If skin irritation occurs: Get medical advice/attention |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P337+P313 | If eye irritation persists: Get medical advice/attention |

| P405 | Store locked up |

These precautionary statements emphasize the importance of appropriate personal protective equipment, proper ventilation, and procedures for responding to accidental exposure. Additionally, secure storage is recommended to prevent unauthorized access or accidental exposure .

Laboratory facilities working with this compound should ensure compliance with local regulations regarding chemical safety, including proper documentation, storage, and disposal protocols appropriate for research chemicals with irritant properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume